2-甲基-2-(3-吡啶基)丙酸

描述

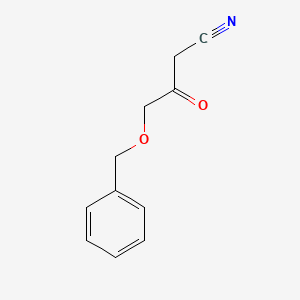

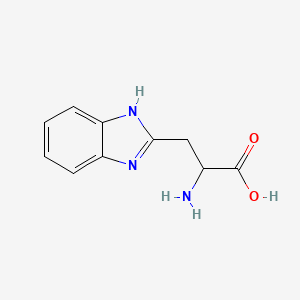

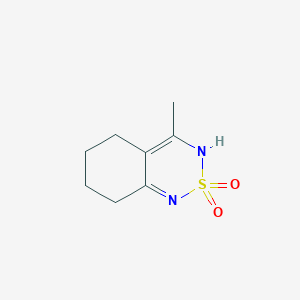

2-Methyl-2-(3-pyridinyl)propanoic acid, also known as 2-Methyl-2-(pyridin-3-yl)propanoic acid, is a chemical compound with the CAS Number: 169253-35-4 . It has a molecular weight of 165.19 . The IUPAC name for this compound is 2-methyl-2-(pyridin-3-yl)propanoic acid . It is a solid substance at room temperature .

Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis

The InChI code for 2-Methyl-2-(3-pyridinyl)propanoic acid is 1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) . The InChI key is KKTMNUCQFGXDNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of 2-Methyl-2-(3-pyridinyl)propanoic acid is 296.5±15.0 C at 760 mmHg .科学研究应用

立体选择性合成

2-甲基-2-(3-吡啶基)丙酸是具有重要药理活性化合物的立体选择性合成中的关键起始物质。例如,已经开发出了一种有效的合成途径,用于生产甲基(S)-3-氨基-3-(3-吡啶基)丙酸酯,这是RWJ-53308的前体,是一种口服活性的血小板纤维蛋白原受体拮抗剂。该合成采用了一种新颖的程序,结合甲酸和三乙基硅烷,在温和条件下去除手性辅助基(Zhong et al., 1999)。

与亲核试剂的反应

该化合物还在涉及其与各种亲核试剂反应的研究中起着关键作用。研究表明,从吡啶羰基衍生的杂环甲基2-丙烯酸酯和2,3-环氧丙酸酯可以经历多种反应形成多样化的化合物。这些发现对于理解吡啶衍生物的化学行为并探索它们在有机合成中的潜在应用至关重要(Agarwal & Knaus, 1985)。

催化和表面化学

此外,该化合物的衍生物已被评估其催化性能,特别是在酸碱催化剂的背景下。通过研究不同的有机反应,研究人员能够将各种氧化物催化剂的催化活性与它们的酸碱性质相关联。这项研究有助于开发更高效的工业催化剂(Aramendía等,1999)。

抑制研究

此外,与2-甲基-2-(3-吡啶基)丙酸密切相关的3-吡啶基乙酸酯已显示出对特定酶的有效抑制作用,在治疗激素依赖性癌症方面具有应用潜力。这表明了该化合物在开发治疗剂方面的潜力(Rowlands et al., 1995)。

化学动力学和代谢研究

对该化合物的代谢和动力学研究提供了关于其在各种条件下行为的见解。例如,对甲基丙酸酯衍生物的热解研究提供了有关反应机制和动力学的宝贵数据,这些数据可以应用于优化工业过程(Farooq et al., 2014)。

安全和危害

未来方向

The compound 3-Pyridinepropionic acid, which is structurally similar to 2-Methyl-2-(3-pyridinyl)propanoic acid, has been used in the preparation of new coordination polymers of Ag, Cu, and Zn . It has also been used in the hydrothermal synthesis of coordination polymers . These uses suggest potential future directions for the study and application of 2-Methyl-2-(3-pyridinyl)propanoic acid.

属性

IUPAC Name |

2-methyl-2-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTMNUCQFGXDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(3-pyridinyl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)